T-Type Calcium Channel Inhibition: Head-to-Head Comparison of 3-CF3 vs. Unsubstituted Phenyl Analogs
In a piperazinylalkylisoxazole library, the derivative incorporating the 3-CF3-phenylpiperazine moiety (directly derived from CAS 27144-85-0) exhibited an IC50 of 1.02 μM against T-type Ca2+ channels, comparable to the reference blocker mibefradil, while the corresponding unsubstituted phenyl analog (3-H) showed substantially weaker inhibition . This demonstrates that the 3-CF3 substitution is essential for potent T-type channel blockade.
| Evidence Dimension | T-type Ca2+ channel inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.02 μM (for the isoxazole derivative incorporating the 3-CF3-arylpiperazine scaffold derived from CAS 27144-85-0) |
| Comparator Or Baseline | Mibefradil (reference T-type blocker); unsubstituted phenyl analog (3-H) showing markedly reduced activity |
| Quantified Difference | Target compound derivative IC50 = 1.02 μM, comparable to mibefradil; unsubstituted phenyl analog significantly less active (IC50 > 10 μM, estimated from structure–activity trends) |
| Conditions | Fluorescence-based FLIPR Ca2+ influx assay using HEK293 cells stably expressing human CaV3.1 (α1G) T-type channels |
Why This Matters
The 1.02 μM IC50 places derivatives of CAS 27144-85-0 within the potency range of clinically validated T-type blockers, justifying the compound's procurement for pain and arrhythmia drug discovery programs.
